molecular formula C8H8ClNO2 B109170 Methyl 2-(chloromethyl)nicotinate CAS No. 177785-14-7

Methyl 2-(chloromethyl)nicotinate

Cat. No.: B109170
CAS No.: 177785-14-7
M. Wt: 185.61 g/mol
InChI Key: AMIVNKVBDFJAFD-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)nicotinate: is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of nicotinic acid and is characterized by the presence of a chloromethyl group attached to the second position of the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with .

    Reaction with Methanol: The chloromethylpyridine is reacted with methanol in the presence of a base such as sodium hydroxide to form .

    Reaction Conditions: The reaction is carried out under reflux conditions, with continuous stirring for several hours. After completion, the reaction mixture is cooled and acidified using hydrochloric acid to precipitate the product.

    Purification: The crude product is purified by recrystallization or vacuum distillation to obtain pure .

Industrial Production Methods: Industrial production methods for methyl 2-(chloromethyl)nicotinate follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the nitro group can lead to the formation of amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products such as or can be formed.

    Oxidation Products: Oxidation typically yields .

    Reduction Products: Reduction can produce .

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting nicotinic receptors.

Industry:

    Chemical Manufacturing: The compound is used in the production of specialty chemicals and fine chemicals.

Comparison with Similar Compounds

  • Methyl nicotinate
  • Ethyl 2-(chloromethyl)nicotinate
  • 2-(Chloromethyl)pyridine-3-carboxylic acid

Comparison:

  • Methyl nicotinate lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
  • Ethyl 2-(chloromethyl)nicotinate has an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.
  • 2-(Chloromethyl)pyridine-3-carboxylic acid has a carboxylic acid group instead of a methyl ester, affecting its acidity and potential for forming salts.

Uniqueness: Methyl 2-(chloromethyl)nicotinate is unique due to its specific combination of a chloromethyl group and a methyl ester, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 2-(chloromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIVNKVBDFJAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597889
Record name Methyl 2-(chloromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177785-14-7
Record name Methyl 2-(chloromethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(chloromethyl)pyridine-3-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 2-methylpyridine-3-carboxylate 1-oxide (2.93 g, 17.53 mmol) was taken up in POCl3 (17 mL, 182 mmol) and heated to reflux for 3 hours. The mixture was then cooled to room temperature and poured into ice-water. The resulting dark solution was neutralised with solid Na2CO3 and the products extracted into EtOAc (×3). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. Purification of the residue by silica gel chromatography (2-30% EtOAc-hexanes) gave methyl 6-chloro-2-methylpyridine-3-carboxylate as a pale yellow oil (A) and methyl 2-(chloromethyl)pyridine-3-carboxylate (B) as an orange oil.
Name
Methyl 2-methylpyridine-3-carboxylate 1-oxide
Quantity
2.93 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
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Synthesis routes and methods III

Procedure details

A solution of methyl 2-methylnicotinate (20.0 g, 0.132 mol) and trichloroisocyanuric acid (46.0 g, 0.198 mol) in dichloromethane (100 mL) was stirred at room temperature overnight. The reaction mixture was then washed with saturated aqueous sodium carbonate and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated in vacuo to provide the title compound as a yellow liquid (11.2 g), which is used as such in the next step.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Methyl 2-methylpyridine-3-carboxylate 1-oxide (33.2 g, 199 mmol) was stirred in refluxing POCl3 (200 mL, 2146 mmol) for 3 hours. After cooling to room temperature, the reaction mixture poured into ice-water. The resulting dark solution was neutralized with solid sodium carbonate and the products extracted into ethyl acetate (3×). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo. Purification of the residue by flash chromatography (silica, 2-20% ethyl acetate/hexanes) gave methyl 2-(chloromethyl)pyridine-3-carboxylate as an orange oil and methyl 6-chloro-2-methylnicotinate as a light yellow oil.
Name
Methyl 2-methylpyridine-3-carboxylate 1-oxide
Quantity
33.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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